molecular formula C9H20O B011723 3-Heptanol, 3-ethyl- CAS No. 19780-41-7

3-Heptanol, 3-ethyl-

Cat. No. B011723
CAS RN: 19780-41-7
M. Wt: 144.25 g/mol
InChI Key: XKRZDNKKANUBPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Heptanol, 3-ethyl-, involves a nucleophilic addition reaction of ethylmagnesium bromide with n-pentanal. Optimal reaction conditions were determined, including the mole ratio of n-pentanal, monobromoethane, and magnesium, along with refluxing times for both the preparation of ethylmagnesium bromide and its addition reaction with n-pentanal, achieving a yield of 87.3% (Sun Baoguo, 2010).

Molecular Structure Analysis

The molecular structure of 3-Heptanol, 3-ethyl-, has been characterized using techniques such as GC, IR, GC-MS, and 1H NMR. These analyses confirm the compound's structure and its characteristic aroma, which has been successfully used in commercial banana essence (Sun Baoguo, 2010).

Chemical Reactions and Properties

Research into the behavior of similar compounds under high pressures and temperatures reveals insights into the potential chemical reactions and properties of 3-Heptanol, 3-ethyl-. For instance, studies on monohydroxy alcohols show that pressure significantly affects their molecular dynamics and hydrogen bonding patterns, which could similarly influence 3-Heptanol, 3-ethyl- (S. Pawlus et al., 2013).

Physical Properties Analysis

The physical properties of 3-Heptanol, 3-ethyl-, such as its phase behavior and miscibility with other substances, have been examined. For example, its inclusion in nanostructured thermosets shows a significant enhancement in surface hydrophobicity and reduction in surface free energy, indicating its potential for creating materials with improved surface properties (K. Zeng & Sixun Zheng, 2007).

Chemical Properties Analysis

The chemical properties of 3-Heptanol, 3-ethyl- are closely tied to its molecular structure and synthesis process. The compound's functionality and reactivity, especially in the presence of catalysts, underline its utility in various applications, including as a flavoring agent and in material synthesis (Sun Baoguo, 2010).

Scientific Research Applications

  • Inducer of Hyaline Droplet Nephropathy : 3-Methylheptane, a related compound, was identified as a moderate inducer of hyaline droplet nephropathy in male Fischer rats. This study also explored the diverse chemical properties of its urinary metabolites (Serve et al., 1993).

  • Accelerating Samarium Diiodide-Mediated Reduction : The use of chelating alcohols like di(ethylene glycol) significantly speeds up the samarium diiodide-mediated reduction of 3-heptanone to 3-heptanol. This finding is promising for the efficient synthesis of 3-heptanone-based pharmaceuticals (Dahlén & Hilmersson, 2001).

  • Pheromone Synthesis : A study on the stereospecific synthesis of (+)-(3R, 4R)-4-Methyl-3-heptanol, an enantiomer of a pheromone of the Smaller European Elm Bark Beetle, provides insights into pheromone synthesis (Fráter, 1979).

  • One-Pot Synthesis Using Cu/Mg/Al Mixed Metal Oxide Catalyst : A process for synthesizing 2-ethyl-1-hexanol from n-butanal and 2-methyl-1-pentanol from n-propanal using a Cu/Mg/Al mixed metal oxide catalyst demonstrates its cost-effectiveness (Patankar & Yadav, 2017).

  • Supramolecular Dynamics in Mixtures : Research shows that the Debye-like process in 4-methyl-3-heptanol becomes stronger when mixed with 2-ethyl-1-hexanol, indicating changes in supramolecular structures (Bauer et al., 2013).

  • Edible Flavor Synthesis : 3-Heptanol, an edible flavor, was synthesized and successfully used in commercial banana essence, showcasing its application in the food industry (Sun Baoguo, 2010).

  • Relaxational Behavior Study : 5-Methyl-3-heptanol exhibits an intermediate relaxational behavior, providing insights into the supramolecular dynamics of such compounds (Gainaru et al., 2014).

  • Conversion of Alkyl Radicals : In aqueous solutions, Cu(II) ions can convert 1- and 3-heptyl radicals to heptenes and heptanols, highlighting a chemical transformation process (Ogibin et al., 1975).

  • Surface Tension and Heat Transfer : The study on the surface tension of water with additives like 2-ethyl-1-hexanol and 1-heptanol reveals implications for heat transfer in heat exchangers (Kumar et al., 2020).

  • High-Pressure Effects on Dynamics : High pressures significantly intensify the Debye process of 4-methyl-3-heptanol, affecting the formation of hydrogen-bonded structures (Pawlus et al., 2013).

  • Structural Relaxation in Monohydroxy Alcohols : The study on monohydroxy alcohols suggests a contribution to structural relaxation near the glass transition temperature (Murthy & Tyagi, 2002).

  • Confinement Effect on Dynamics : Research demonstrates that confinement in nanoporous materials like alumina accelerates the dynamics of monohydroxy alcohols (Ananiadou et al., 2021).

properties

IUPAC Name

3-ethylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-7-8-9(10,5-2)6-3/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRZDNKKANUBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173477
Record name 3-Ethylheptan-3-ol
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-3-heptanol

CAS RN

19780-41-7
Record name 3-Ethyl-3-heptanol
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Record name 3-Ethyl-3-heptanol
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Record name 3-Heptanol, 3-ethyl-
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Record name 3-Ethylheptan-3-ol
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Record name 3-ethylheptan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RC Huston, DL Bailey - Journal of the American Chemical Society, 1946 - ACS Publications
The Preparation of Some Tertiary Alcohols by the Addition of Organic Acids to Grignard Reagents Page 1 1382 Notes Vol. culation was undertaken. From the numerous examples in …
Number of citations: 13 pubs.acs.org
GF Hennion, TF Banigan Jr - Journal of the American Chemical …, 1946 - ACS Publications
It is wellknown that the calculated molecular refractivities of organic compounds usually do not agree exactly with the observed values given by the Lorenz-Lorentz equation. In the …
Number of citations: 7 pubs.acs.org

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